2,4-dimethyl-N-(2-(picolinamido)phenyl)thiazole-5-carboxamide
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Overview
Description
2,4-dimethyl-N-(2-(picolinamido)phenyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H16N4O2S and its molecular weight is 352.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Thiazole derivatives are synthesized through various chemical reactions, including multi-step reactions involving substituted amines, which result in compounds with potential antimycobacterial activity against Mycobacterium tuberculosis (Jadhav et al., 2016). This highlights the compound's role in addressing tuberculosis, a significant global health issue.
The structural features of thiazole compounds, such as "5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiazole," are determined using techniques like X-ray diffraction, showcasing the detailed molecular geometry that contributes to their biological activity and potential applications in developing new materials or drug molecules (Malinovskii et al., 2000).
Biological Activities and Applications
Novel thiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds exhibit significant COX-2 selectivity, providing a basis for the development of new therapeutic agents with minimized side effects (Abu‐Hashem et al., 2020).
Thiazole-based compounds are also explored for their anticancer activity, with some derivatives showing promising results against specific cancer cell lines. This indicates the potential of thiazole derivatives in cancer research and treatment strategies (Cai et al., 2016).
Additionally, thiazole derivatives are investigated for their applications in developing fluorescence sensors for metal ions, demonstrating their utility in analytical chemistry and environmental monitoring. The specific interactions between thiazole compounds and metal ions, leading to enhanced fluorescence, can be harnessed for detecting trace amounts of metals in various samples (Kiani et al., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their wide range of biological activities . The downstream effects can vary depending on the specific targets and the mode of action of the compound .
Result of Action
Thiazole derivatives are known to have various biological effects, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific effects can vary depending on the specific targets and the mode of action of the compound .
Action Environment
Environmental factors can potentially affect the action of thiazole derivatives
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,4-dimethyl-N-[2-(pyridine-2-carbonylamino)phenyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-11-16(25-12(2)20-11)18(24)22-14-8-4-3-7-13(14)21-17(23)15-9-5-6-10-19-15/h3-10H,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFRIXXYTPVQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.